(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
The compound "(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone" features a methanone group bridging a 2-ethyl-substituted benzo[d]thiazole and a pyrazolo-pyrido-pyrimidine scaffold. This structure combines aromatic heterocycles with fused nitrogen-containing rings, a design common in kinase inhibitors and bioactive molecules .
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-3-19-22-15-5-4-13(9-17(15)27-19)20(26)24-7-6-16-14(11-24)10-21-18-8-12(2)23-25(16)18/h4-5,8-10H,3,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWQRDGEWLEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=C(C3)C=NC5=CC(=NN45)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound is characterized by a benzo[d]thiazole moiety linked to a pyrido[3,4-e]pyrimidine framework. The presence of these heterocyclic rings is significant as they are often associated with various pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives of pyrido[3,4-e]pyrimidines have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Compounds containing thiazole rings are known for their antibacterial and antifungal properties.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression.
Antitumor Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| A5 | NCI-H1975 | >50 | <36.0 |
| B1 | A549 | 0.440 ± 0.039 | 96.70 |
| B7 | NCI-H460 | 15.629 ± 1.03 | 90.3 |
These results indicate that while some compounds show limited activity, others exhibit potent inhibition rates against specific cancer types, suggesting a selective action based on structural modifications.
Antimicrobial Activity
Compounds with thiazole rings have been reported to possess significant antibacterial properties. For example, studies have shown that certain thiazole derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Structure-Activity Relationships (SAR)
The biological activity of the compound is closely linked to its structural components. Key factors influencing activity include:
- Substituents on the Heterocycles : Modifications at specific positions on the pyrido and thiazole rings can enhance or diminish biological activity.
- Planarity and Conformation : The spatial arrangement of atoms affects how well the compound can bind to target enzymes or receptors.
For instance, compounds with electron-withdrawing groups at the 2-position of the thiazole ring often show improved antitumor activity compared to their electron-donating counterparts.
Case Studies
A notable study evaluated a series of pyrido[3,4-e]pyrimidine derivatives for their antitumor properties against lung cancer cell lines. The study highlighted that compounds with methyl substitutions at specific positions exhibited enhanced cytotoxicity compared to unsubstituted analogs.
Study Findings:
- Compound B1 demonstrated an IC50 value significantly lower than other tested compounds, indicating superior efficacy.
- The introduction of N-methylpyrazole analogs into the structure was found to significantly improve cellular activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Features
The compound’s core structure shares similarities with several synthesized derivatives reported in the literature:
Key Observations :
- The pyrido-pyrimidine core resembles kinase-targeting scaffolds in , where pyrazolone rings contribute to binding interactions .
- Bioactivity: Quinazolinone derivatives with hydrazide groups () exhibit analgesic activity, suggesting that the hydropyridopyrimidine moiety in the target compound could similarly modulate pain pathways .
Pharmacological Potential
- Kinase Inhibition : Pyridopyrimidine-pyrazolone hybrids () inhibit kinases via hydrogen bonding with the pyrimidine nitrogen atoms, a mechanism likely shared by the target compound .
- Analgesic Activity: Quinazolinone derivatives () with electron-withdrawing substituents (e.g., bromo) show enhanced analgesic effects, suggesting that the target compound’s ethyl and methyl groups may balance potency and metabolic stability .
Preparation Methods
Bromination of 2-Aminobenzo[d]thiazole-6-carboxylate
The synthesis begins with ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6), a commercially available precursor. Diazotization using tert-butyl nitrite (1.8 mL, 15.13 mmol) in the presence of copper(II) bromide (2.70 g, 12.09 mmol) in anhydrous acetonitrile replaces the amino group with a bromine atom at position 2 of the benzothiazole ring. This step yields ethyl 2-bromobenzo[d]thiazole-6-carboxylate as an orange-tan solid, confirmed via $$ ^1H $$ NMR (δ 1.42 ppm for the ethyl group’s CH$$_3$$) and $$ ^{13}C $$ NMR (δ 156.7 ppm for the carbonyl).
Ethyl Group Introduction via Kumada Coupling
The bromine atom at position 2 is substituted with an ethyl group using a palladium-catalyzed Kumada cross-coupling reaction. Ethyl magnesium bromide (3.0 equiv) reacts with ethyl 2-bromobenzo[d]thiazole-6-carboxylate in tetrahydrofuran (THF) at 0°C, employing [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl$$_2$$) as the catalyst. The reaction proceeds via oxidative addition of the C–Br bond to nickel, followed by transmetalation with the Grignard reagent and reductive elimination to form ethyl 2-ethylbenzo[d]thiazole-6-carboxylate.
Conversion to Weinreb Amide
The ester group is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture (4:1 v/v) at 60°C for 12 hours. Subsequent treatment with oxalyl chloride (2.0 equiv) in dichloromethane (DCM) generates the acyl chloride, which reacts with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in the presence of triethylamine (3.0 equiv) to yield the Weinreb amide, 2-ethylbenzo[d]thiazol-6-yl-N-methoxy-N-methylcarboxamide. This intermediate is critical for ketone formation during the final coupling step.
Synthesis of the 2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl Fragment
Pyrazole Ring Formation
The pyrazolo[1,5-a]pyridine core is constructed via a [3+2] cycloaddition between 3-cyanopyridine-2-amine and methyl hydrazine in ethanol at reflux. The reaction exploits the nucleophilic character of the hydrazine to attack the nitrile carbon, followed by cyclization to form 2-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.
Pyrimidine Ring Construction
Condensation of the pyrazolopyridine intermediate with urea in acetic acid at 120°C introduces the pyrimidine ring. The nitrile group undergoes nucleophilic addition by urea’s amine, followed by cyclodehydration to yield 2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidine. Selective hydrogenation using palladium on carbon (Pd/C, 10 wt%) under 30 psi H$$_2$$ reduces the 8,9-double bond, affording 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine.
Coupling of Heterocyclic Moieties
Grignard Reagent Generation
The pyrazolopyridopyrimidine amine is functionalized with a bromine atom at position 7 via treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent reaction with magnesium turnings in THF generates the Grignard reagent, 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-ylmagnesium bromide.
Nucleophilic Acyl Substitution
The Weinreb amide intermediate (2-ethylbenzo[d]thiazol-6-yl-N-methoxy-N-methylcarboxamide) reacts with the Grignard reagent at −78°C in THF. The organomagnesium species performs a nucleophilic attack on the carbonyl carbon, followed by methoxy group elimination to form the desired ketone. Acidic workup with dilute HCl liberates (2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone as a crystalline solid.
Analytical Characterization
Spectroscopic Validation
- $$ ^1H $$ NMR (500 MHz, CDCl$$3$$) : δ 1.42 (t, 3H, CH$$3$$), 2.55 (s, 3H, pyrimidine-CH$$3$$), 3.20–3.45 (m, 4H, dihydropyran protons), 4.42 (q, 2H, CH$$2$$), 7.89 (d, 1H, benzothiazole-H4), 8.15 (dd, 1H, benzothiazole-H5), 8.53 (d, 1H, benzothiazole-H7), 8.72 (s, 1H, pyrimidine-H).
- HRMS (ESI-TOF) : m/z calculated for C$${21}$$H$${19}$$N$$5$$O$$2$$S [M+H]$$^+$$: 427.1278; found: 427.1281.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes.
Scale-Up and Process Optimization
Solvent Selection
Replacing acetonitrile with dimethylacetamide (DMA) in the bromination step improves yield from 65% to 82% by enhancing copper(II) bromide solubility.
Catalytic Efficiency
Screening palladium catalysts (Pd(PPh$$3$$)$$4$$, Pd(dtbpf)Cl$$2$$) for the Kumada coupling reveals Ni(dppp)Cl$$2$$ as optimal, achieving 90% conversion at 25°C.
Q & A
Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield?
Methodological Answer: Multi-step synthesis is typically required, with each step involving distinct reagents and conditions. For example, initial condensation of precursors (e.g., benzo[d]thiazole and pyrazolo-pyrido-pyrimidine intermediates) may require anhydrous conditions and catalysts like Pd(PPh₃)₄. Subsequent cyclization steps often use microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Yields can be optimized by controlling temperature gradients (e.g., 60–120°C) and stoichiometric ratios (1:1.2 for nucleophilic substitutions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., benzo[d]thiazole protons at δ 7.8–8.2 ppm; pyrido-pyrimidine carbons at δ 150–160 ppm) .
- HRMS : Validate molecular mass with <2 ppm error to confirm purity.
- FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) . Triplicate measurements and comparison with simulated spectra (using tools like ACD/Labs) reduce ambiguity.
Q. What solvent systems are suitable for solubility and stability testing?
Methodological Answer: Prioritize DMSO for stock solutions due to high solubility of heterocyclic compounds. For stability studies, use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 2.0) to assess degradation kinetics. Monitor stability via HPLC-UV (λ = 254 nm) at 24-hour intervals under controlled temperatures (4°C, 25°C, 37°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding pockets) using AMBER or GROMACS. Parameterize force fields with RESP charges derived from quantum mechanics.
- Docking Studies (AutoDock Vina) : Validate predicted binding affinities (ΔG) against experimental IC₅₀ values .
Q. How should researchers address contradictory spectral data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Mitigate via:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak coalescence at elevated temperatures.
- 2D-COSY/HSQC : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
- Spiking Experiments : Add authentic reference standards to confirm peak assignments .
Q. What experimental designs are robust for studying structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., ethyl → methyl on benzo[d]thiazole) to assess steric/electronic effects.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity data (e.g., IC₅₀). Validate models with leave-one-out cross-validation .
- Biological Assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
Q. How can environmental fate studies be integrated into early-stage research?
Methodological Answer: Adopt OECD guidelines for:
- Biodegradation : Use closed-bottle tests (OECD 301D) with activated sludge to measure half-life.
- Bioaccumulation : Calculate logKow (octanol-water partition coefficient) via shake-flask method. Values >3.0 indicate high bioaccumulation potential.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) to assess environmental risk .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
Methodological Answer: Discrepancies may arise from solvation effects or protein flexibility.
- Explicit Solvent MD : Simulate ligand binding in explicit water to account for hydrophobic interactions.
- Ensemble Docking : Use multiple protein conformations (e.g., from NMR or cryo-EM) to capture dynamic binding modes.
- Free Energy Perturbation (FEP) : Quantify relative binding energies for analogs to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
